molecular formula C8H6BrN B13504692 3-Bromo-4-ethynylaniline

3-Bromo-4-ethynylaniline

Cat. No.: B13504692
M. Wt: 196.04 g/mol
InChI Key: BFQOXHSDCMCSEL-UHFFFAOYSA-N
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Description

3-Bromo-4-ethynylaniline is an organic compound with the molecular formula C8H6BrN. It is characterized by the presence of a bromine atom at the third position and an ethynyl group at the fourth position on the aniline ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethynylaniline typically involves the bromination of 4-ethynylaniline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aniline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-ethynylaniline undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

    Substitution Reactions: Products include various substituted anilines.

    Coupling Reactions: Products include biaryl compounds.

    Oxidation and Reduction Reactions: Products include quinones and reduced amines, respectively.

Scientific Research Applications

3-Bromo-4-ethynylaniline finds extensive applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethynylaniline involves its interaction with various molecular targets through its functional groups. The bromine atom and ethynyl group can participate in electrophilic and nucleophilic interactions, respectively, influencing the reactivity and binding affinity of the compound. These interactions can modulate biological pathways and chemical processes, making this compound a versatile compound in research and industrial applications.

Comparison with Similar Compounds

    4-Bromo-3-methylaniline: Similar in structure but with a methyl group instead of an ethynyl group.

    3-Bromo-4-ethoxyaniline: Contains an ethoxy group instead of an ethynyl group.

    4-Bromoaniline: Lacks the ethynyl group, making it less reactive in certain coupling reactions.

Uniqueness: 3-Bromo-4-ethynylaniline is unique due to the presence of both a bromine atom and an ethynyl group on the aniline ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and various research applications.

Properties

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

IUPAC Name

3-bromo-4-ethynylaniline

InChI

InChI=1S/C8H6BrN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2

InChI Key

BFQOXHSDCMCSEL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)N)Br

Origin of Product

United States

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